D-荧光素钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

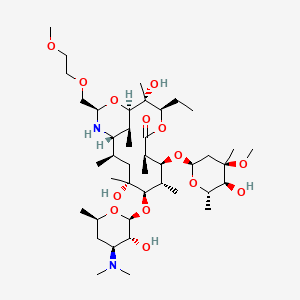

D-荧光素钠,也称为(S)-4,5-二氢-2-(6-羟基-2-苯并噻唑基)-4-噻唑羧酸钠盐,是一种生物发光底物,广泛应用于各种生物和化学应用中。它是D-荧光素的钠盐形式,在与荧光素酶、三磷酸腺苷(ATP)和氧气存在的情况下被氧化时会发出光。 这种反应是萤火虫生物发光的原理,广泛用于科学研究的成像和分析目的 .

科学研究应用

D-荧光素钠在科学研究中有着广泛的应用:

生物发光成像: 用于体内成像,实时监测疾病进展、基因表达和药物疗效。

基因报告基因分析: 用于研究基因表达和调控。

ATP分析: 用于测量细胞ATP水平,表明细胞活力和代谢活性。

高通量筛选: 用于药物发现,筛选潜在的治疗化合物。

环境监测: 应用于检测生态系统中的污染和污染 .

作用机制

D-荧光素钠的作用机制涉及它在荧光素酶、ATP和氧气存在下被荧光素酶氧化。该反应产生一个激发态氧化荧光素,当它返回基态时会发射光。 发射光的强度与荧光素酶和ATP的浓度成正比,使其成为各种分析和成像技术的宝贵工具 .

类似化合物:

水母素: 另一种用于海洋生物的生物发光底物。

萤火虫荧光素: 存在于海洋介形类动物中,用于类似的应用。

细菌荧光素: 某些细菌利用它来进行生物发光。

比较:

水溶性: 与水母素相比,D-荧光素钠具有更高的水溶性。

量子产率: D-荧光素钠表现出更高的量子产率,使其在产生光方面更有效。

D-荧光素钠因其高效率、低毒性和在各种科学应用中的多功能性而脱颖而出,使其成为现代研究中不可或缺的工具。

生化分析

Biochemical Properties

D-Luciferin Sodium Salt plays a crucial role in biochemical reactions, particularly in the production of light in the presence of the enzyme luciferase . The ATP-dependent oxidation of D-Luciferin Sodium Salt by luciferase produces light . This system is employed as a reporter in plants, bacteria, and mammalian cells .

Cellular Effects

D-Luciferin Sodium Salt influences cell function by enabling the real-time, noninvasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) . It is also used to detect cellular viability with imaging and microplate assays .

Molecular Mechanism

The molecular mechanism of D-Luciferin Sodium Salt involves its oxidation by the enzyme luciferase in the presence of ATP and Mg2+ as cofactors . This reaction emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .

Temporal Effects in Laboratory Settings

The chemiluminescence from the reaction of D-Luciferin Sodium Salt and luciferase peaks within seconds, with light output that is proportional to luciferase activity or ATP concentrations . The product’s stability and long-term effects on cellular function are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Luciferin Sodium Salt vary with different dosages in animal models . It is often used in research animals such as rats or mice for investigation .

Metabolic Pathways

D-Luciferin Sodium Salt is involved in the metabolic pathway that includes the enzyme luciferase . The reaction it participates in utilizes ATP and Mg2+ as cofactors .

Transport and Distribution

D-Luciferin Sodium Salt is readily soluble in aqueous buffers . It can cross cell membranes efficiently when caged .

Subcellular Localization

The subcellular localization of D-Luciferin Sodium Salt is not specific as it can cross cell membranes . Once inside the cell, a pulse of D-Luciferin Sodium Salt can be released by UV photolysis, or a continuous supply of active D-Luciferin Sodium Salt can be slowly formed by the action of intracellular esterases found in most eukaryotic cells .

准备方法

合成路线和反应条件: D-荧光素钠的合成通常包括以下步骤:

缩合反应: 第一步是将2-氰基-6-羟基苯并噻唑与巯基乙酸缩合,形成2-(6-羟基-2-苯并噻唑基)-4-噻唑烷酮。

环化: 该中间体在碱(如氢氧化钠)存在下发生环化,生成D-荧光素。

盐形成: 最后,通过用氢氧化钠中和将D-荧光素转化为其钠盐形式。

工业生产方法: D-荧光素钠的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 中间体化合物的规模化合成。

纯化: 纯化步骤,包括重结晶和色谱法,以确保高纯度。

质量控制: 严格的质量控制措施,以验证最终产品的纯度和活性

反应类型:

氧化: D-荧光素钠在荧光素酶、ATP和氧气存在下发生氧化,生成氧化荧光素、二氧化碳、单磷酸腺苷(AMP)和光。

还原: 它可以在特定条件下还原回其原始形式。

取代: 根据使用的试剂,可以在苯并噻唑环上进行各种取代反应。

常见试剂和条件:

氧化: 需要荧光素酶、ATP和氧气。

还原: 通常涉及还原剂,如硼氢化钠。

取代: 卤素或烷基化剂等试剂可用于取代反应。

主要产品:

氧化荧光素: 氧化反应的主要产物。

取代衍生物: 取决于所进行的取代反应

相似化合物的比较

Coelenterazine: Another bioluminescent substrate used in marine organisms.

Cypridina Luciferin: Found in marine ostracods and used in similar applications.

Bacterial Luciferin: Utilized by certain bacteria for bioluminescence.

Comparison:

Aqueous Solubility: D-Luciferin Sodium has greater aqueous solubility compared to coelenterazine.

Quantum Yield: D-Luciferin Sodium exhibits a higher quantum yield, making it more efficient in producing light.

Toxicity: It has lower toxicity compared to other luciferins, making it suitable for in vivo applications .

D-Luciferin Sodium stands out due to its high efficiency, low toxicity, and versatility in various scientific applications, making it an invaluable tool in modern research.

属性

CAS 编号 |

103404-75-7 |

|---|---|

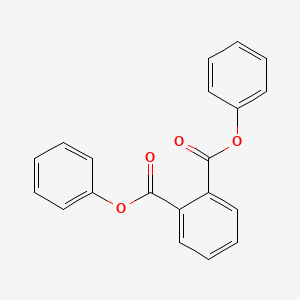

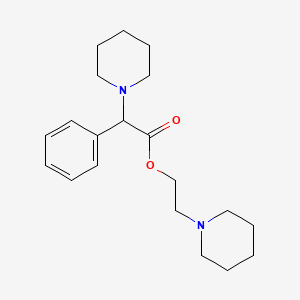

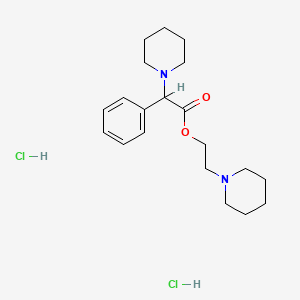

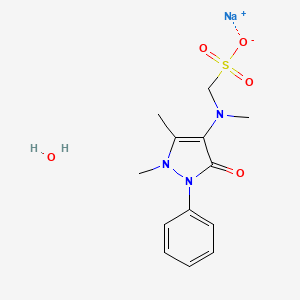

分子式 |

C11H8N2NaO3S2 |

分子量 |

303.3 g/mol |

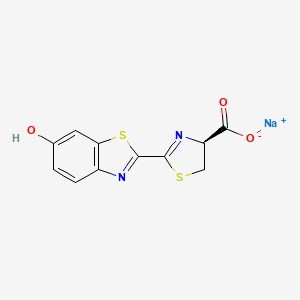

IUPAC 名称 |

sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/t7-;/m1./s1 |

InChI 键 |

GORHDQYMKFFQDQ-OGFXRTJISA-N |

SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+] |

手性 SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |

规范 SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

D-Luciferin Sodium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。